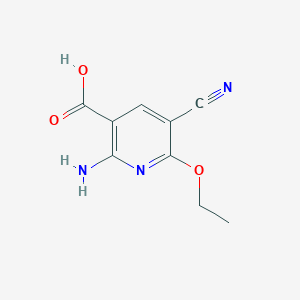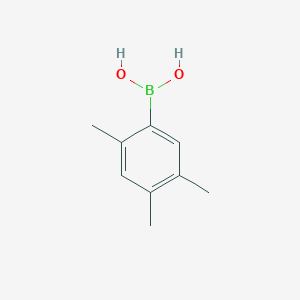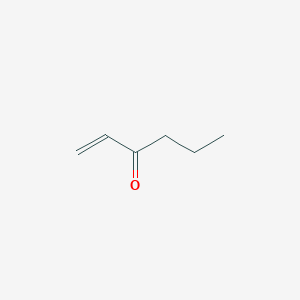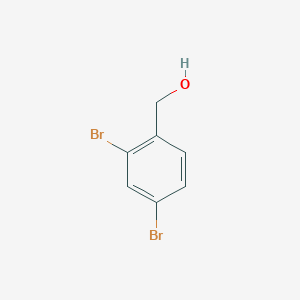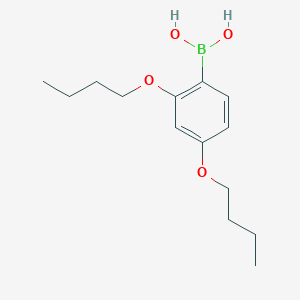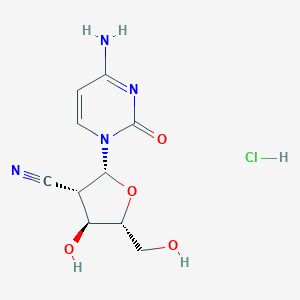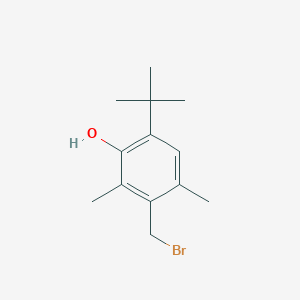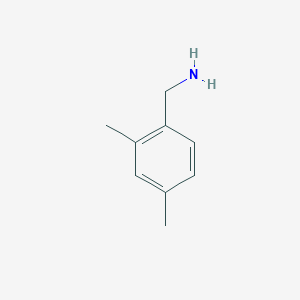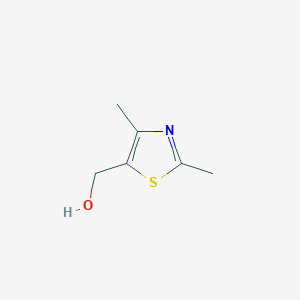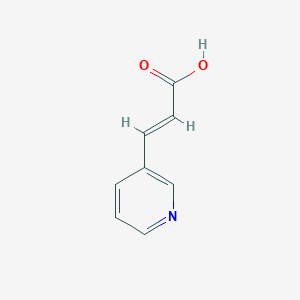
3-(3-吡啶基)丙烯酸
描述
3-(3-Pyridyl)acrylic acid is a bifunctional ligand that has been utilized in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). It contains both a carboxylic group and a pyridyl group, which can coordinate with metal ions to form complex structures with potential applications in catalysis, luminescence, and magnetic properties .
Synthesis Analysis
The synthesis of compounds involving 3-(3-Pyridyl)acrylic acid often involves hydrothermal methods, where the ligand is reacted with metal ions under controlled temperature and pH conditions. This approach has led to the formation of novel hetero-metallic and homometallic MOFs with diverse topologies and properties . Additionally, the ligand has been used in the synthesis of antiallergic substances, where its structural requirements for biological activity have been explored .
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridyl)acrylic acid-based compounds is highly dependent on the metal ions and conditions used during synthesis. For instance, heterometallic MOFs with copper and lanthanide ions have been reported to exhibit various dimensionalities and topologies, ranging from 1D coordination polymers to 3D frameworks with complex connectivity . The presence of the pyridyl and carboxylic functional groups allows for versatile coordination modes, leading to the formation of intricate structures.
Chemical Reactions Analysis
3-(3-Pyridyl)acrylic acid participates in various chemical reactions, including the formation of coordination polymers and the catalytic oxidation of organic substrates. For example, copper(II) complexes of poly[(3-(2-pyridyl) acrylic acid)-co-acrylic acid] have been synthesized and shown to catalyze the oxidation of benzyl alcohol efficiently . Additionally, the ligand has been involved in oxidative annulation reactions with alkynes to form α-pyrones, demonstrating its reactivity in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Pyridyl)acrylic acid derivatives are influenced by their molecular structures. Thermal, spectral, magnetic, and electrical studies have been conducted on various complexes, revealing properties such as thermal stability, luminescence, and electrical conductivity . For instance, the thermal behavior of cobalt(II) and nickel(II) complexes with the ligand has been studied, showing that they undergo dehydration and decarboxylation upon heating . The electrical properties of these complexes have also been investigated, with measurements indicating semiconducting behavior and the presence of hysteresis in current-voltage characteristics .
科学研究应用
Metal-Organic Frameworks and Coordination Polymers
双功能配体3-(3-吡啶基)丙烯酸有助于形成新型金属-有机框架(MOF)材料。例如,它已被用于创建异核金属[Cu3(C8H6NO2)6Nd2(NO3)6]结构和同核配位聚合物,如[Nd(C8H6NO2)3H2O]和[Cu(C8H6NO2)2] x H2O,展示出不同的结构系统和性质,如热性能和发光特性 (Gunning & Cahill, 2005)。
复合物中的电学和结构性质
3-(3-吡啶基)丙烯酸与钴、镍、铜和锌等金属形成氯配合物。这些复合物具有八面体结构,酸通过氮原子与金属离子结合。由于烯烃键的存在,它们显示出独特的电导率和异常的电流-电压特性 (Allan et al., 1988)。
配位复合物中的光反应性
3-(3-吡啶基)丙烯酸在与银(Ag)形成的配位复合物和聚合物中表现出光反应性。它已被用于合成类似Ag(3-PAH)2的化合物,在固态和溶液中展示头对头的光二聚化。这种性质对于合成光反应性配体和配位聚合物是重要的 (Kole, Tan, & Vittal, 2012)。
复合物的合成和结构
使用3-(3-吡啶基)丙烯酸与钴和锰等金属合成了复合物。这些合成导致了类似[Co(3-PYA)2(H2O)4·H2O]和[Mn(3-PYA)2(H2O)4]的结构的产生,这些结构被分析其氢键和π-π堆积相互作用,有助于理解超分子结构 (Huang et al., 2005)。
电化学应用
反式-3-(3-吡啶基)丙烯酸已被电化学聚合,形成了聚(3-(3-吡啶基)丙烯酸)膜在玻璃碳电极上。这种改性电极对多巴胺、抗坏血酸和尿酸等物质显示出优异的电化学响应,突显了其在电化学传感器中的潜力 (Zhang et al., 2007)。
安全和危害
Avoid all personal contact, including inhalation. Wear protective clothing when the risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked. Do not allow material to contact humans, exposed food, or food utensils .
未来方向
属性
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVORVXMOLQFMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305000 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Pyridylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Pyridyl)acrylic acid | |
CAS RN |
19337-97-4, 1126-74-5 | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Pyridineacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-(3-Pyridyl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



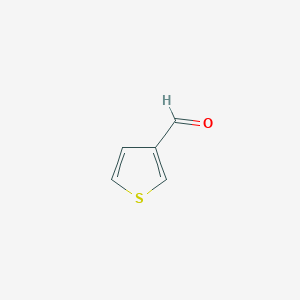
![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)
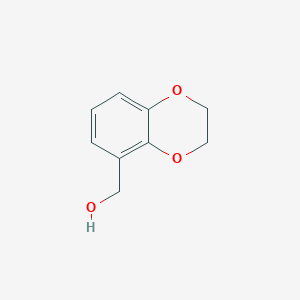
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
